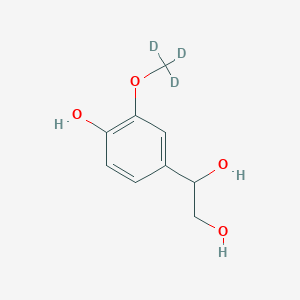

3-Methoxy-4-hydroxyphenylglycol-d3

Descripción

Propiedades

IUPAC Name |

1-[4-hydroxy-3-(trideuteriomethoxy)phenyl]ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,8,10-12H,5H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBWPWWWZWKPJFL-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60502893 | |

| Record name | 1-{4-Hydroxy-3-[(~2~H_3_)methyloxy]phenyl}ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74495-72-0 | |

| Record name | 1-{4-Hydroxy-3-[(~2~H_3_)methyloxy]phenyl}ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxy-4-hydroxyphenylglycol-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-4-hydroxyphenylglycol-d3 (MHPG-d3) is the deuterated stable isotope-labeled form of 3-Methoxy-4-hydroxyphenylglycol (MHPG), the principal metabolite of the neurotransmitter norepinephrine (B1679862) in the central nervous system.[1][2] Due to its chemical and physical similarity to endogenous MHPG, MHPG-d3 serves as an ideal internal standard for quantitative analysis in biological matrices.[3] Its use in mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the precise and accurate measurement of MHPG levels, which are crucial for research in neuroscience, psychiatry, and pharmacology.[3][4] Low levels of MHPG have been associated with conditions like anorexia nervosa and pathological gambling, indicating the importance of norepinephrine in these behaviors.

This technical guide provides a comprehensive overview of MHPG-d3, including its physicochemical properties, the metabolic pathway of its non-deuterated analog, and detailed experimental protocols for its use in research.

Physicochemical Properties and Quantitative Data

MHPG-d3 is a synthetic compound used for research purposes and is not intended for human or therapeutic use. It is crucial for studies requiring the precise quantification of MHPG.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | 1-(4-Hydroxy-3-(methoxy-d3)phenyl)-1,2-ethanediol | |

| Synonyms | HMPG-d3, MHPG-d3, MOPEG-d3 | |

| CAS Number | 74495-72-0 | |

| Molecular Formula | C₉H₉D₃O₄ | |

| Molecular Weight | 187.21 g/mol | |

| Purity | >95% | |

| Appearance | Colorless to Pale Yellow Oil | |

| Storage | 2-8°C Refrigerator |

Table 2: Mass Spectrometry Data for MHPG and MHPG-d3 (Hypothetical)

| Analyte | Parent Ion (m/z) | Fragment Ion(s) (m/z) |

| MHPG | 185.08 | 167.07, 139.08, 124.06 |

| MHPG-d3 | 188.10 | 170.09, 142.10, 127.08 |

Note: The exact parent and fragment ions may vary depending on the ionization method and mass spectrometer settings.

Norepinephrine Metabolic Pathway

MHPG is a major metabolite of norepinephrine, formed through a series of enzymatic reactions. The primary enzymes involved are monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). Understanding this pathway is essential for interpreting MHPG levels in biological samples.

Experimental Protocols

Synthesis of this compound

A detailed, publicly available synthesis protocol for MHPG-d3 is not readily found in the scientific literature, as it is often custom-synthesized by commercial vendors. The synthesis would likely involve the use of a deuterated methylating agent to introduce the three deuterium (B1214612) atoms onto the methoxy (B1213986) group of a suitable precursor.

Quantification of MHPG in Biological Samples using LC-MS/MS with MHPG-d3 Internal Standard

This protocol provides a general framework for the analysis of MHPG in biological fluids. Optimization of specific parameters is recommended for each unique application and instrument.

1. Sample Preparation

-

Aliquoting: Thaw frozen biological samples (e.g., plasma, urine, cerebrospinal fluid) on ice. Aliquot 100 µL of the sample into a microcentrifuge tube.

-

Internal Standard Spiking: Add a known concentration of MHPG-d3 solution to each sample, calibrator, and quality control sample. The concentration should be optimized based on the expected endogenous levels of MHPG.

-

Protein Precipitation: For plasma or CSF samples, add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins. Vortex for 30 seconds.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube for further processing or direct injection. For urine samples, a simple dilution with a suitable buffer may be sufficient.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

-

Mobile Phase:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

-

Gradient Elution: A gradient elution is typically employed to separate MHPG from other matrix components.

-

Flow Rate: A typical flow rate is 0.3 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive or negative ion mode, depending on the specific method development.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both MHPG and MHPG-d3.

3. Data Analysis

-

The concentration of MHPG in the samples is determined by calculating the ratio of the peak area of the endogenous MHPG to the peak area of the MHPG-d3 internal standard and comparing this ratio to a standard curve.

Conclusion

This compound is an indispensable tool for researchers in the fields of neuroscience and drug development. Its use as an internal standard in LC-MS/MS methodologies enables the reliable quantification of MHPG, providing valuable insights into the activity of the noradrenergic system in both health and disease. The information and protocols provided in this guide serve as a foundational resource for the effective application of MHPG-d3 in scientific investigation.

References

- 1. 3-Methoxy-4-Hydroxyphenylglycol sulfate | C9H12O7S | CID 3035420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Determination of 4-hydroxy-3-methoxyphenylethylene glycol 4-sulfate in human urine using liquid chromatography-tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide to MHPG-d3 as a Norepinephrine Metabolite Tracer

This guide provides a comprehensive overview of 3-methoxy-4-hydroxyphenylglycol (MHPG) as a key metabolite for tracing norepinephrine (B1679862) (NE) turnover. It is intended for researchers, scientists, and drug development professionals working within the neurosciences and pharmacology. This document details the underlying metabolic pathways, experimental protocols for quantification, and the pivotal role of its deuterated stable isotope, MHPG-d3, in ensuring analytical accuracy.

Introduction: Tracing Norepinephrine Dynamics

Norepinephrine is a vital catecholamine neurotransmitter and hormone, integral to the sympathetic and central nervous systems.[1] Understanding its dynamics—synthesis, release, and degradation—is crucial for research into psychiatric disorders, neurodegenerative diseases, and the mechanism of action for various therapeutics. Direct measurement of norepinephrine can be challenging due to its rapid clearance and pulsatile release. Consequently, measuring its primary metabolites provides a more stable and integrated index of overall noradrenergic activity.[2][3]

3-methoxy-4-hydroxyphenylglycol (MHPG) is the principal metabolite of norepinephrine in the brain and a major metabolite peripherally.[1][2] Its concentration in biological fluids such as cerebrospinal fluid (CSF) and plasma is considered a reliable proxy for norepinephrine turnover. To achieve precise and accurate quantification in complex biological matrices, stable isotope dilution analysis using deuterated MHPG (MHPG-d3) coupled with mass spectrometry has become the gold standard. MHPG-d3 serves as an ideal internal standard, co-eluting with the endogenous analyte and correcting for variability during sample preparation and analysis.

Norepinephrine Metabolism to MHPG

The metabolic degradation of norepinephrine is primarily carried out by two key enzymes: Monoamine Oxidase (MAO) and Catechol-O-methyltransferase (COMT). The formation of MHPG can occur through two main routes depending on the location of NE metabolism.

-

Intraneuronal Metabolism: Norepinephrine that is taken back into the presynaptic neuron is first deaminated by MAO to form the unstable aldehyde, 3,4-dihydroxyphenylglycolaldehyde (DHPGAL). This intermediate is then rapidly reduced by aldehyde reductase to 3,4-dihydroxyphenylglycol (B133932) (DHPG). DHPG can then be released and subsequently O-methylated by COMT in extraneuronal cells to form MHPG.

-

Extraneuronal Metabolism: Norepinephrine that escapes reuptake can first be O-methylated by COMT in adjacent cells to form normetanephrine. Normetanephrine is then deaminated by MAO to form 3-methoxy-4-hydroxyphenylglycolaldehyde (B101626) (MHPGAL), which is quickly reduced to MHPG.

In the central nervous system, the intraneuronal pathway is the predominant source of MHPG.

The Role of MHPG-d3 as a Tracer

In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is essential for accuracy. An ideal internal standard is a stable isotope-labeled version of the analyte of interest. MHPG-d3, where three hydrogen atoms are replaced by deuterium, is chemically identical to endogenous MHPG but has a different mass.

Principle of Stable Isotope Dilution:

-

A known quantity of MHPG-d3 is added ("spiked") into the biological sample at the very beginning of the sample preparation process.

-

The MHPG-d3 internal standard undergoes the exact same processing steps (e.g., extraction, derivatization, injection) as the endogenous MHPG. Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard.

-

During LC-MS/MS analysis, the mass spectrometer differentiates between the endogenous MHPG and the heavier MHPG-d3 based on their mass-to-charge ratios.

-

The concentration of endogenous MHPG is calculated from the ratio of the signal from MHPG to the signal from MHPG-d3. This ratio corrects for any sample loss and variations in instrument response (matrix effects), ensuring high precision and accuracy.

Experimental Protocols

The quantification of MHPG using MHPG-d3 as an internal standard typically involves sample preparation followed by analysis using LC-MS/MS. The following is a representative protocol synthesized from established methodologies.

4.1. Sample Collection and Storage

-

Patient/Subject Preparation: For plasma samples, subjects should be at rest in a supine position for at least 30 minutes prior to blood collection to minimize physiological fluctuations. An overnight fast is often preferred.

-

Blood Collection: Draw blood into pre-chilled tubes containing an anticoagulant like EDTA.

-

Plasma Separation: Immediately place the collected blood on ice. Within one hour, centrifuge the sample at approximately 2,000 x g for 15 minutes at 4°C to separate the plasma.

-

Urine Collection: For urine analysis, a 24-hour collection is often used, or a single spot sample can be normalized to creatinine (B1669602) concentration.

-

Storage: Transfer the resulting plasma or urine supernatant to new tubes and store at -80°C until analysis to ensure analyte stability.

4.2. Sample Preparation: Solid-Phase Extraction (SPE) This procedure is designed to clean the sample and concentrate the analyte.

-

Thawing: Thaw biological samples (e.g., 200 µL of plasma) on ice.

-

Internal Standard Spiking: Add a precise amount of MHPG-d3 internal standard solution to each sample, calibrator, and quality control (QC) sample.

-

Acidification: Acidify the sample by adding an acid (e.g., perchloric acid or formic acid) to precipitate proteins.

-

Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Transfer the clear supernatant to a new tube.

-

SPE Cartridge Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge (e.g., Oasis MAX or C18) by washing sequentially with a solvent like methanol (B129727) followed by an equilibration buffer (e.g., ammonium (B1175870) formate (B1220265) buffer).

-

Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak solvent to remove interfering compounds.

-

Elution: Elute the MHPG and MHPG-d3 from the cartridge using an appropriate elution solvent (e.g., methanol with formic acid).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

4.3. LC-MS/MS Analysis The following are typical starting parameters that require optimization for specific instrumentation.

-

LC System: An ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient: A gradient elution starting with a low percentage of Mobile Phase B, ramping up to elute MHPG, and then re-equilibrating.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: Electrospray Ionization (ESI), typically in positive mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for both MHPG and MHPG-d3 would be monitored. These transitions must be optimized for the specific instrument.

Quantitative Data

MHPG levels can vary based on the biological matrix, species, and the physiological or pathological state of the subject. The tables below summarize representative MHPG concentrations from various studies.

Table 1: MHPG Concentrations in Human Cerebrospinal Fluid (CSF)

| Condition | MHPG Concentration (mean ± SD/SEM) | Reference |

| Healthy Controls | Values can be influenced by age. | |

| Alzheimer's Disease (Advanced) | Significantly higher than controls. | |

| Alzheimer's Disease (Moderate) | Not significantly different from controls. | |

| Parkinson's Disease | Significantly decreased compared to controls. | |

| Affective Disorders | No significant difference in baseline levels compared to controls. |

Note: Direct comparisons between studies should be made with caution due to differences in analytical methods and patient populations. CSF MHPG levels are considered a more direct reflection of central nervous system NE turnover than plasma levels.

Table 2: MHPG Concentrations in Human Plasma

| Condition | MHPG Concentration (mean ± SD/SEM) | Reference |

| Healthy Subjects | ~3.0 ± 1.2 ng/mL (free MHPG) | |

| Healthy Subjects | ~5.4 ± 2.3 ng/mL (total MHPG) | |

| Alzheimer's Disease (Advanced) | Significantly higher than controls. | |

| Bipolar Disorder (Manic State) | Positively correlated with mania rating scores. | |

| Bipolar Disorder (Depressive State) | Negatively correlated with depression rating scores. | |

| Schizophrenia (First Episode) | Levels may be altered and correlate with microstructural brain changes. |

Note: Plasma MHPG reflects a combination of central and peripheral norepinephrine metabolism. However, there is a significant correlation between plasma and CSF levels.

Conclusion

The use of MHPG as a biomarker for norepinephrine turnover is a well-established and powerful tool in neuroscience and clinical research. The accuracy and reliability of MHPG quantification are critically dependent on robust analytical methodologies. The stable isotope dilution technique, employing MHPG-d3 as an internal standard with LC-MS/MS, represents the state-of-the-art approach. It provides the necessary precision to detect subtle changes in noradrenergic function associated with disease states or in response to therapeutic interventions. This technical guide provides the foundational knowledge and a framework for the practical application of this important analytical method.

References

An In-depth Technical Guide to 3-Methoxy-4-hydroxyphenylglycol-d3 (MHPG-d3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and applications of 3-Methoxy-4-hydroxyphenylglycol-d3 (MHPG-d3), a deuterated analog of a key norepinephrine (B1679862) metabolite. This document is intended to serve as a technical resource for professionals engaged in neuroscience research, clinical diagnostics, and the development of therapeutics targeting the noradrenergic system.

Chemical Properties and Structure

MHPG-d3 is the deuterated form of 3-Methoxy-4-hydroxyphenylglycol (MHPG), the principal metabolite of norepinephrine in the brain.[1] The incorporation of three deuterium (B1214612) atoms into the methoxy (B1213986) group results in a molecule with a higher molecular weight than its non-deuterated counterpart, which is crucial for its use as an internal standard in mass spectrometry-based analytical methods.[2]

Physicochemical Data

The following table summarizes the key chemical and physical properties of MHPG and its deuterated analog, MHPG-d3.

| Property | MHPG | MHPG-d3 |

| Synonyms | 4-Hydroxy-3-methoxyphenylglycol, MOPEG | HMPG-d3, MOPEG-d3 |

| CAS Number | 534-82-7 | 74495-72-0 |

| Molecular Formula | C₉H₁₂O₄ | C₉H₉D₃O₄ |

| Molecular Weight | 184.19 g/mol | 187.21 g/mol |

| Appearance | Solid | Solid |

| Purity | ≥98% (typical) | ≥98% (typical) |

| Storage | -20°C to -80°C | -20°C to -80°C |

Role in Norepinephrine Metabolism

MHPG is a product of norepinephrine degradation, formed through a series of enzymatic reactions.[3] Understanding this pathway is essential for interpreting the significance of MHPG levels in biological samples. The metabolic cascade is initiated by the enzymes monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[3]

The following diagram illustrates the metabolic pathway of norepinephrine, highlighting the formation of MHPG.

Experimental Protocols

MHPG-d3 is primarily utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accuracy and precision.

Quantification of MHPG in Human Urine by LC-MS/MS

This protocol outlines a typical workflow for the analysis of MHPG sulfate (B86663) in urine, a common application for MHPG-d3.

Materials and Reagents:

-

MHPG-d3 internal standard solution

-

Formic acid

-

Deionized water

-

Urine samples

Procedure:

-

Sample Preparation:

-

Thaw frozen urine samples.

-

To 50 µL of urine, add 1 mL of ammonium formate buffer.

-

Spike the diluted sample with a known concentration of MHPG-d3 internal standard.

-

Centrifuge the sample to pellet any precipitates.

-

Transfer the supernatant to an autosampler vial.

-

-

LC-MS/MS Analysis:

-

Chromatography: Employ a reverse-phase C18 column for separation.

-

Mobile Phase: Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode with electrospray ionization (ESI). Monitor the specific mass transitions for both MHPG and MHPG-d3.

-

-

Data Analysis:

-

Quantify the amount of MHPG in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

The following diagram illustrates the general experimental workflow for MHPG quantification.

Applications in Research and Drug Development

The accurate measurement of MHPG, facilitated by the use of MHPG-d3, is critical in several areas of research:

-

Neuroscience: To investigate norepinephrine turnover and the activity of the noradrenergic system in the central and peripheral nervous systems.

-

Clinical Biomarker: MHPG levels in cerebrospinal fluid, plasma, and urine are used as a biomarker to study various neurological and psychiatric disorders, including depression, anxiety, and neurodegenerative diseases.

-

Pharmacology: To assess the pharmacodynamic effects of drugs that target the norepinephrine pathway, such as monoamine oxidase inhibitors (MAOIs) and catechol-O-methyltransferase (COMT) inhibitors.

The logical flow of how MHPG serves as a biomarker is outlined below.

References

Synthesis and Isotopic Labeling of MHPG-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic labeling of 3-methoxy-d3-4-hydroxyphenylglycol (MHPG-d3). This deuterated analog of MHPG, a major metabolite of norepinephrine (B1679862), is an invaluable tool in neuroscience research and drug development, primarily serving as an internal standard for highly accurate and precise quantification of endogenous MHPG in biological matrices by mass spectrometry.[1]

Introduction to MHPG and the Role of MHPG-d3

3-Methoxy-4-hydroxyphenylglycol (MHPG) is a primary metabolite of the neurotransmitter norepinephrine, formed through a series of enzymatic reactions in the central nervous system and peripheral tissues. The levels of MHPG in biological fluids such as plasma, urine, and cerebrospinal fluid are often used as an index of norepinephrine turnover and sympathetic nervous system activity.

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry. MHPG-d3, with three deuterium (B1214612) atoms incorporated into its methoxy (B1213986) group, is an ideal internal standard for MHPG analysis. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished by a mass spectrometer, enabling accurate correction for analytical variability.

Synthesis of MHPG-d3

The synthesis of MHPG-d3 can be achieved through a multi-step process starting from commercially available precursors. The key step involves the introduction of the deuterium label via a deuterated methylating agent.

Synthetic Pathway Overview

The proposed synthetic pathway for MHPG-d3 commences with the synthesis of the deuterated intermediate, vanillin-d3. This is followed by the reduction of the aldehyde group to a primary alcohol, and subsequent conversion to the final glycol product.

References

The Role of Deuterated MHPG (MHPG-d3) in Elucidating Noradrenergic Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norepinephrine (B1679862) (NE) is a critical catecholamine neurotransmitter and hormone that plays a pivotal role in regulating a vast array of physiological and cognitive processes, including attention, arousal, mood, and the "fight-or-flight" response. Dysregulation of the noradrenergic system is implicated in numerous psychiatric and neurological disorders, such as depression, anxiety, and Parkinson's disease. Consequently, the accurate measurement of noradrenergic activity is paramount for both basic neuroscience research and the development of novel therapeutics targeting this system.

3-methoxy-4-hydroxyphenylglycol (MHPG) is the major metabolite of norepinephrine in the brain.[1] Its levels in biological fluids, such as cerebrospinal fluid (CSF) and plasma, are often used as an index of central and peripheral noradrenergic turnover.[2][3][4] However, the inherent variability in sample collection, preparation, and analytical instrumentation can pose challenges to obtaining accurate and reproducible measurements. The use of stable isotope-labeled internal standards, particularly deuterated MHPG (MHPG-d3), in conjunction with mass spectrometry has become the gold standard for overcoming these challenges. Furthermore, MHPG-d3 can be employed as a tracer in kinetic studies to dynamically assess norepinephrine turnover and clearance, providing a deeper understanding of noradrenergic function.

This technical guide provides an in-depth overview of the role of MHPG-d3 in studying noradrenergic activity. It covers the core principles of norepinephrine metabolism, the application of MHPG-d3 as both an internal standard and a tracer, detailed experimental protocols, and data interpretation.

Noradrenergic Signaling and MHPG Metabolism

Norepinephrine is synthesized from the amino acid tyrosine and stored in synaptic vesicles within noradrenergic neurons. Upon neuronal activation, NE is released into the synaptic cleft, where it can bind to adrenergic receptors on postsynaptic neurons to elicit a biological response. The action of NE is terminated by reuptake into the presynaptic neuron via the norepinephrine transporter (NET) or by enzymatic degradation.

The metabolic degradation of norepinephrine is primarily carried out by two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[5] The metabolic pathway leading to the formation of MHPG is a multi-step process that occurs both intraneuronally and extraneuronally.

As illustrated in Figure 1, within the presynaptic neuron, norepinephrine that is not stored in vesicles can be deaminated by MAO to form 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL). DOPEGAL is then rapidly reduced by aldehyde reductase (AR) to 3,4-dihydroxyphenylglycol (B133932) (DHPG). DHPG can then be transported out of the neuron into the extraneuronal space, where it is O-methylated by COMT to form MHPG. MHPG is a stable metabolite that can diffuse into the bloodstream and cross the blood-brain barrier, allowing for its measurement in both plasma and CSF.

MHPG-d3 as an Internal Standard for Accurate Quantification

The use of a stable isotope-labeled internal standard is crucial for accurate quantification in mass spectrometry-based assays. MHPG-d3, in which three hydrogen atoms are replaced with deuterium, is an ideal internal standard for MHPG analysis.

Principle: A known amount of MHPG-d3 is added to the biological sample at the beginning of the sample preparation process. Since MHPG-d3 is chemically and physically almost identical to endogenous MHPG, it experiences the same extraction efficiency, derivatization yield, and ionization response in the mass spectrometer. However, due to the mass difference, the mass spectrometer can distinguish between the endogenous MHPG and the deuterated MHPG-d3. By measuring the ratio of the signal from the endogenous analyte to the known amount of the internal standard, any variations in the analytical process can be corrected for, leading to highly accurate and precise quantification.

Data Presentation: Representative MHPG Concentrations

The following table summarizes representative concentrations of MHPG found in human biological fluids. It is important to note that these values can vary depending on the analytical method used, the demographic of the study population, and the physiological state of the individuals.

| Biological Fluid | Condition | MHPG Concentration | Reference(s) |

| Plasma | Healthy Adults | 21.16 ± 9.58 ng/mL | |

| Bipolar Disorder I (Manic) | ~8.0 ng/mL | ||

| Acute Stroke (Brain Hemorrhage) | 7.3 ± 0.5 ng/mL | ||

| Acute Stroke (Brain Infarction) | 6.6 ± 0.5 ng/mL | ||

| CSF | Healthy Adults | 24.08 ± 8.10 ng/mL | |

| Alzheimer's Disease (Advanced) | Significantly higher than controls | ||

| Dementia with Lewy Bodies | Higher than Alzheimer's Disease | ||

| Urine | Healthy Adults | 1.67 ± 0.65 µg/mg creatinine |

MHPG-d3 as a Tracer for Kinetic Studies

Beyond its use as an internal standard, MHPG-d3 is a powerful tool for investigating the dynamics of noradrenergic activity through tracer kinetic studies. By administering MHPG-d3 to a subject and monitoring the concentrations of both labeled and unlabeled MHPG over time, it is possible to calculate key kinetic parameters such as norepinephrine turnover rate, MHPG clearance, and pool size.

Principle: A known amount of MHPG-d3 is introduced into the system, typically via intravenous infusion. The appearance of the tracer and the dilution of the endogenous (unlabeled) MHPG are measured in plasma and/or CSF samples collected at various time points. Mathematical models are then applied to these time-concentration data to estimate the rates of MHPG production (which reflects norepinephrine turnover) and elimination.

Experimental Workflow for MHPG-d3 Tracer Studies

The following diagram illustrates a typical workflow for a stable isotope tracer study using MHPG-d3 to assess noradrenergic activity.

Experimental Protocols

Protocol 1: Quantification of MHPG in Plasma using MHPG-d3 Internal Standard by LC-MS/MS

This protocol provides a general procedure for the quantification of MHPG in human plasma. Optimization of specific parameters may be required depending on the instrumentation and reagents used.

1. Materials and Reagents:

-

Human plasma (collected in EDTA tubes)

-

MHPG and MHPG-d3 standards

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Microcentrifuge tubes

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

2. Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

Pipette 100 µL of plasma into a microcentrifuge tube.

-

Add 10 µL of MHPG-d3 internal standard working solution (concentration to be optimized based on expected endogenous levels).

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold ACN containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube or vial for LC-MS/MS analysis.

3. LC-MS/MS Parameters (Illustrative):

-

LC System: UHPLC system

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in ACN

-

Flow Rate: 0.4 mL/min

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

-

Injection Volume: 5-10 µL

-

MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

-

MRM Transitions:

-

MHPG: precursor ion m/z → product ion m/z (to be determined empirically)

-

MHPG-d3: precursor ion m/z → product ion m/z (to be determined empirically, will be +3 Da higher than MHPG)

-

-

Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

4. Data Analysis:

-

Generate a calibration curve using known concentrations of MHPG standard spiked with the MHPG-d3 internal standard.

-

Calculate the peak area ratio of MHPG to MHPG-d3 for each sample and standard.

-

Determine the concentration of MHPG in the samples by interpolating from the calibration curve.

Protocol 2: MHPG-d3 Tracer Infusion for Norepinephrine Turnover (Conceptual)

This protocol outlines the key steps for a primed-constant infusion study to measure norepinephrine turnover. The exact infusion rates and sampling times would need to be optimized based on the specific research question and subject population.

1. Subject Preparation:

-

Subjects should be in a resting, fasted state.

-

Insert an intravenous catheter in one arm for the tracer infusion and another in the contralateral arm (preferably in a heated hand vein for arterialized venous blood) for blood sampling.

2. Tracer Infusion:

-

Administer a priming bolus dose of MHPG-d3 to rapidly achieve a steady-state concentration.

-

Immediately follow the bolus with a continuous infusion of MHPG-d3 at a constant rate for a predetermined period (e.g., 2-3 hours) to maintain a steady-state isotopic enrichment.

3. Blood Sampling:

-

Collect baseline blood samples before the start of the infusion.

-

Collect serial blood samples at regular intervals during the infusion (e.g., every 15-30 minutes) to confirm that a steady state has been reached.

-

Collect additional samples after the cessation of the infusion to determine the clearance of MHPG-d3.

4. Sample Analysis:

-

Process blood samples to obtain plasma.

-

Analyze plasma samples for MHPG and MHPG-d3 concentrations using a validated LC-MS/MS method as described in Protocol 1.

5. Kinetic Modeling:

-

At steady state, the rate of appearance (Ra) of endogenous MHPG can be calculated using the following equation:

-

Ra_MHPG = Infusion Rate_MHPG-d3 * (C_MHPG / C_MHPG-d3)

-

Where C_MHPG and C_MHPG-d3 are the steady-state plasma concentrations of endogenous and deuterated MHPG, respectively.

-

-

The clearance of MHPG can be calculated from the infusion rate and the steady-state concentration of the tracer:

-

Clearance_MHPG = Infusion Rate_MHPG-d3 / C_MHPG-d3

-

-

The turnover rate of norepinephrine can be inferred from the production rate of MHPG, assuming a known fractional conversion of norepinephrine to MHPG.

Conclusion

MHPG-d3 is an indispensable tool for researchers, scientists, and drug development professionals investigating the noradrenergic system. Its use as an internal standard in mass spectrometry-based assays ensures the highest level of accuracy and precision for the quantification of MHPG, a key biomarker of norepinephrine metabolism. Furthermore, its application as a stable isotope tracer in kinetic studies provides a dynamic and detailed view of norepinephrine turnover and clearance in vivo. The methodologies outlined in this guide provide a robust framework for the application of MHPG-d3 to advance our understanding of noradrenergic function in health and disease, and to facilitate the development of novel therapeutic interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. Protocol for spatial metabolomics and isotope tracing in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

- 4. Norepinephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Assessment of human sympathetic nervous system activity from measurements of norepinephrine turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Certificate of Analysis for 3-Methoxy-4-hydroxyphenylglycol-d3 (MHPG-d3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a representative Certificate of Analysis (CoA) for 3-Methoxy-4-hydroxyphenylglycol-d3 (MHPG-d3), a deuterated internal standard crucial for accurate quantification in biomedical and pharmaceutical research. Understanding the data and methodologies presented in a CoA is paramount for ensuring the quality and reliability of experimental results.

Quantitative Data Summary

The following table summarizes the typical specifications and analytical results for a batch of this compound.

| Test Parameter | Specification | Result | Methodology |

| Identity | Conforms to structure | Conforms | ¹H NMR, ¹³C NMR, MS |

| Chemical Purity (HPLC) | ≥98.0% | 99.52% | HPLC-UV |

| Isotopic Purity (¹H NMR) | ≥98 atom % D | 99.2 atom % D | ¹H NMR |

| Isotopic Enrichment (MS) | Report Value | Conforms | LC-MS/MS |

| Molecular Formula | C₉H₉D₃O₄ | C₉H₉D₃O₄ | - |

| Molecular Weight | 187.21 g/mol | 187.21 g/mol | - |

| Appearance | White to off-white solid | Conforms | Visual Inspection |

| Solubility | Soluble in Methanol, DMSO | Conforms | Visual Inspection |

| Residual Solvents | Meets USP <467> limits | Conforms | GC-HS |

| CAS Number | 74495-72-0 | 74495-72-0 | - |

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below. These protocols are representative of the rigorous quality control measures applied to high-purity chemical standards.

Identity and Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure and determine the isotopic purity of the compound.

-

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

-

Sample Preparation: A sample of approximately 5-10 mg of MHPG-d3 is accurately weighed and dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a 5 mm NMR tube.

-

¹H NMR Protocol:

-

The ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a high signal-to-noise ratio.

-

The chemical shifts (δ), splitting patterns (e.g., singlet, doublet, triplet), and integration values of the protons are analyzed.

-

The structure is confirmed by comparing the observed spectrum with the expected spectrum for MHPG.

-

Isotopic purity is determined by comparing the integration of the residual proton signal in the methoxy (B1213986) group (at approximately 3.8 ppm) to the integration of a non-deuterated proton signal in the molecule.

-

-

¹³C NMR Protocol:

-

The ¹³C NMR spectrum is acquired to confirm the carbon skeleton of the molecule.

-

The chemical shifts of all expected carbon atoms are verified against a reference spectrum or theoretical values.

-

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the percentage of the main compound and to detect and quantify any impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid) is typically used.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 278 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation: A stock solution of MHPG-d3 is prepared in the mobile phase at a known concentration (e.g., 1 mg/mL).

-

Analysis: The sample is injected into the HPLC system. The retention time of the main peak is recorded. The area of the main peak and any impurity peaks are integrated. The chemical purity is calculated as the percentage of the main peak area relative to the total peak area.

Molecular Weight and Isotopic Enrichment Confirmation by Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and the isotopic enrichment pattern of the deuterated compound.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS).

-

Methodology:

-

The MHPG-d3 sample is introduced into the mass spectrometer.

-

The mass spectrum is acquired in a suitable ionization mode (e.g., electrospray ionization - ESI).

-

The observed mass-to-charge ratio (m/z) of the molecular ion is compared to the theoretical exact mass of C₉H₉D₃O₄.

-

The isotopic distribution pattern is analyzed to confirm the incorporation of three deuterium (B1214612) atoms.

-

Quality Control and Certification Workflow

The following diagram illustrates the logical workflow for the quality control and certification process of a chemical standard like this compound.

Caption: Workflow for Chemical Standard Certification.

This technical guide provides a foundational understanding of the critical data and methodologies associated with the Certificate of Analysis for this compound. For specific batch information, always refer to the CoA provided by the supplier.

Commercial Suppliers of High-Purity MHPG-d3: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals requiring high-purity 3-Methoxy-4-hydroxyphenylglycol-d3 (MHPG-d3) for use as an internal standard in quantitative bioanalysis, a comprehensive understanding of available commercial sources, their specifications, and the methodologies for its use is crucial. This technical guide provides an in-depth overview of commercial suppliers, key quality parameters, and detailed experimental considerations for the application of MHPG-d3 in sensitive analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction to MHPG-d3 as an Internal Standard

3-Methoxy-4-hydroxyphenylglycol (MHPG) is a major metabolite of the neurotransmitter norepinephrine (B1679862), and its measurement in biological fluids is a key biomarker for assessing sympathoadrenal activity and norepinephrine turnover.[1][2] The use of a stable isotope-labeled internal standard, such as MHPG-d3, is the gold standard for quantitative analysis of MHPG.[3] MHPG-d3 possesses nearly identical chemical and physical properties to the endogenous analyte, allowing it to co-elute during chromatographic separation and experience similar ionization effects in the mass spectrometer. This co-behavior effectively corrects for variability in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision in quantification.[4]

Commercial Suppliers and Product Specifications

A number of reputable suppliers offer high-purity MHPG-d3 for research purposes. The following table summarizes key information from several prominent vendors. Researchers are advised to consult the most recent Certificate of Analysis (CoA) from the supplier for lot-specific data.

| Supplier | Product Name | Catalog Number | Purity | Isotopic Enrichment | Formulation |

| MedChemExpress | This compound | HY-113323S | 99.52%[5] | Not explicitly stated on the product page; inquire for CoA. | Lyophilized solid |

| Key Organics | MHPG D3 (racemic mixture) | AS-6172 | >95% | Not explicitly stated on the product page; inquire for CoA. | Solid |

| Cayman Chemical | MHPG-d3 | (Not readily available) | Purity information available on CoA. | Isotopic enrichment data available on CoA. | Varies by lot |

| Santa Cruz Biotechnology | MHPG-d3 | (Not readily available) | Purity information available on CoA. | Isotopic enrichment data available on CoA. | Varies by lot |

| Toronto Research Chemicals | rac 4-Hydroxy-3-methoxyphenylethylene Glycol-d3 | (Varies) | High purity, specified on CoA. | High isotopic enrichment, specified on CoA. | Varies by lot |

| Pharmaffiliates | rac 4-Hydroxy-3-methoxyphenylethylene Glycol-d3 | PA STI 049770 | Not specified on product page; inquire for CoA. | Not specified on product page; inquire for CoA. | Colorless to Pale Yellow Oil |

Note: The availability and specifications of products can change. It is imperative to obtain the latest information directly from the suppliers. Isotopic enrichment is a critical parameter and is typically determined by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.

Norepinephrine Metabolism and the Role of MHPG

Norepinephrine is metabolized through a series of enzymatic reactions involving monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). The major pathway leading to MHPG formation involves the initial deamination of norepinephrine by MAO to form 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL), which is then reduced to 3,4-dihydroxyphenylglycol (B133932) (DHPG). DHPG is subsequently O-methylated by COMT to yield MHPG.

Experimental Protocol: Quantitative Analysis of MHPG in Human Plasma/Urine by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of MHPG in biological matrices using MHPG-d3 as an internal standard. Optimization of specific parameters may be required depending on the instrumentation and sample type.

Materials and Reagents

-

MHPG analytical standard

-

MHPG-d3 internal standard

-

LC-MS grade water, acetonitrile (B52724), methanol (B129727), and formic acid

-

Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

-

96-well plates and collection plates

-

Refrigerated centrifuge

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Sample Preparation

-

Thawing and Spiking: Thaw plasma or urine samples on ice. To a 100 µL aliquot of each sample, calibrator, and quality control (QC) sample, add a known amount of MHPG-d3 internal standard solution (the concentration should be optimized based on the expected endogenous MHPG levels).

-

Protein Precipitation (for plasma): Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins. Vortex for 30 seconds.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or 96-well plate.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridges with methanol followed by water.

-

Load the supernatant onto the conditioned cartridges.

-

Wash the cartridges with an appropriate solvent to remove interfering substances (e.g., water, low-percentage methanol).

-

Elute MHPG and MHPG-d3 with a suitable elution solvent (e.g., methanol containing 5% formic acid).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

LC-MS/MS Analysis

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

-

Mobile Phase: A gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile or methanol) is typically employed.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

-

MRM Transitions:

-

MHPG: Monitor the transition from the precursor ion to a specific product ion.

-

MHPG-d3: Monitor the corresponding transition for the deuterated internal standard.

-

-

Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of MHPG to MHPG-d3 against the concentration of the MHPG calibrators.

-

Determine the concentration of MHPG in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

High-purity MHPG-d3 is an indispensable tool for researchers in neuroscience, clinical chemistry, and drug development. A thorough understanding of the available commercial sources and their quality specifications, coupled with a robust and validated analytical method, is essential for obtaining reliable and reproducible data. The information and protocols provided in this guide serve as a comprehensive resource for the successful implementation of MHPG-d3 in quantitative bioanalytical studies.

References

- 1. Signal Enhancement of Selected Norepinephrine Metabolites Extracted from Artificial Urine Samples by Capillary Electrophoretic Separation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Disposition and metabolism of MHPG in humans: application to studies in depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

The Metabolic Pathway of Norepinephrine to MHPG: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core metabolic pathway leading from the neurotransmitter norepinephrine (B1679862) (NE) to its major central nervous system metabolite, 3-methoxy-4-hydroxyphenylglycol (MHPG). This document details the enzymatic steps, intermediate compounds, and cellular locations involved in this critical catabolic route. Quantitative data on enzyme kinetics and metabolite concentrations are summarized for comparative analysis. Furthermore, detailed experimental protocols for the quantification of key molecules in this pathway are provided to support research and development endeavors.

Introduction to Norepinephrine Metabolism

Norepinephrine, a catecholamine, plays a crucial role as a neurotransmitter in the central and peripheral nervous systems, influencing processes such as attention, mood, and the "fight-or-flight" response. The precise regulation of norepinephrine concentration at the synapse and in circulation is vital for maintaining physiological homeostasis. This regulation is achieved through a combination of reuptake mechanisms and enzymatic degradation. The metabolic breakdown of norepinephrine is primarily carried out by two key enzymes: Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT). The interplay of these enzymes, along with subsequent reduction and oxidation steps, leads to the formation of various metabolites, with MHPG being a significant end-product, particularly in the brain.

The Core Metabolic Pathway: Norepinephrine to MHPG

The conversion of norepinephrine to MHPG can proceed via two primary routes, distinguished by the initial enzymatic step.

Route 1: Initiated by Monoamine Oxidase (MAO)

This pathway is predominant within noradrenergic neurons following the reuptake of norepinephrine from the synaptic cleft.

-

Oxidative Deamination by MAO: Norepinephrine is first metabolized by Monoamine Oxidase (MAO), an enzyme located on the outer membrane of mitochondria. MAO converts norepinephrine into the unstable aldehyde intermediate, 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL).[1][2][3]

-

Reduction by Aldehyde/Aldose Reductase: DOPEGAL is rapidly reduced to 3,4-dihydroxyphenylglycol (B133932) (DHPG) by the cytosolic enzymes aldehyde reductase (AR) or aldose reductase.[1][4] The presence of a β-hydroxyl group on DOPEGAL favors this reduction over oxidation.

-

O-Methylation by COMT: DHPG can then be transported out of the neuron and undergo O-methylation in extraneuronal tissues by Catechol-O-Methyltransferase (COMT). COMT transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 3-hydroxyl group of DHPG, forming 3-methoxy-4-hydroxyphenylglycol (MHPG).

Route 2: Initiated by Catechol-O-Methyltransferase (COMT)

This pathway primarily occurs in extraneuronal tissues where COMT is abundant.

-

O-Methylation by COMT: Norepinephrine is first methylated by COMT to form normetanephrine (B1208972) (NMN).

-

Oxidative Deamination by MAO: Normetanephrine is then deaminated by MAO to produce the aldehyde intermediate, 3-methoxy-4-hydroxymandelaldehyde (MOPEGAL).

-

Reduction by Aldehyde/Aldose Reductase: Finally, MOPEGAL is reduced by aldehyde or aldose reductase to form MHPG.

It is important to note that MHPG can be further metabolized, primarily in the liver, by alcohol dehydrogenase and aldehyde dehydrogenase to form vanillylmandelic acid (VMA), the major end-product of peripheral norepinephrine metabolism.

Data Presentation: Quantitative Insights

The following tables summarize key quantitative data related to the norepinephrine to MHPG metabolic pathway.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | Vmax | Source Organism/Tissue | Reference(s) |

| COMT (S-COMT) | Norepinephrine | 91.3 (± 14.1) | - | Human Erythrocytes | |

| COMT (MB-COMT) | Norepinephrine | 11.7 (± 1.1) | - | Human Erythrocytes | |

| COMT (S-COMT) | Norepinephrine | 366 (± 31) | - | Rat Erythrocytes | |

| COMT (MB-COMT) | Norepinephrine | 12.0 (± 1.1) | - | Rat Erythrocytes | |

| Alcohol Dehydrogenase (Class II, π ADH) | 3,4-dihydroxymandelaldehyde | 55 | - | Human Liver | |

| Alcohol Dehydrogenase (Class II, π ADH) | 4-hydroxy-3-methoxymandelaldehyde | 120 | - | Human Liver | |

| Alcohol Dehydrogenase (Class I) | 4-hydroxy-3-methoxyphenylglycol (HMPG) | - | kcat/Km: 2.0-10 mM⁻¹min⁻¹ | Human Liver | |

| Alcohol Dehydrogenase (Class I) | 3,4-dihydroxyphenylglycol (DHPG) | - | kcat/Km: 2.0-10 mM⁻¹min⁻¹ | Human Liver |

Note: Vmax values are often reported in varying units and are context-dependent, hence they are not uniformly presented here. Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for the substrate.

Table 2: Representative Concentrations of Norepinephrine and MHPG in Human Biological Fluids

| Analyte | Matrix | Condition | Concentration Range | Reference(s) |

| Norepinephrine | Plasma | Normal | 2.4 (± 0.9) ng/mL | |

| Norepinephrine | Plasma | Advanced Alzheimer's Disease | Significantly higher than controls | |

| Norepinephrine | Urine (24h) | Normal | 10-80 µg | |

| Norepinephrine | CSF | Normal | - | |

| MHPG | Plasma | Normal | - | |

| MHPG | Plasma | Advanced Alzheimer's Disease | Significantly higher than controls | |

| MHPG | Plasma | Healthy Individuals | Mean: 5.4 (± 2.3) ng/mL (total) | |

| MHPG | Urine | Normal | - | |

| MHPG | CSF | Normal | - | |

| MHPG | CSF | Advanced Alzheimer's Disease | Significantly higher than controls |

Note: Concentrations can vary significantly based on physiological state, analytical methodology, and individual differences.

Experimental Protocols

Accurate quantification of norepinephrine and its metabolites is crucial for research. Below are outlines of common experimental protocols.

Measurement of MHPG by High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

This is a widely used and sensitive method for MHPG quantification.

Principle: The sample is first purified to isolate MHPG. The extract is then injected into an HPLC system where MHPG is separated from other compounds on a reversed-phase column. The eluting MHPG is detected by an electrochemical detector, which measures the current generated by its oxidation.

Methodology Outline:

-

Sample Preparation (Plasma/CSF):

-

To 1 mL of plasma or CSF, add an internal standard (e.g., iso-MHPG).

-

Deproteinize the sample by adding an equal volume of ice-cold 0.4 M perchloric acid.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove interfering substances.

-

Elute MHPG with a stronger solvent (e.g., methanol or acetonitrile).

-

-

HPLC-ECD Analysis:

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

-

Inject an aliquot into the HPLC system.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A buffered aqueous solution (e.g., citrate-phosphate buffer) containing an ion-pairing agent (e.g., octanesulfonic acid) and an organic modifier (e.g., methanol or acetonitrile). The exact composition should be optimized.

-

Flow Rate: Typically 0.8-1.2 mL/min.

-

Detector: Electrochemical detector with a glassy carbon working electrode. The potential is set at an optimal level for MHPG oxidation (e.g., +0.7 to +0.8 V).

-

-

Quantification:

-

Generate a standard curve using known concentrations of MHPG.

-

Calculate the concentration of MHPG in the sample by comparing its peak area (normalized to the internal standard) to the standard curve.

-

Measurement of MHPG by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and sensitivity, often requiring derivatization to increase the volatility of MHPG.

Principle: MHPG in the sample extract is chemically modified (derivatized) to make it suitable for gas chromatography. The derivatized MHPG is then separated by GC and detected by a mass spectrometer, which provides structural information and allows for highly selective quantification.

Methodology Outline:

-

Sample Preparation and Extraction: Similar to the initial steps of the HPLC-ECD protocol (deproteinization and SPE).

-

Derivatization:

-

Evaporate the purified extract to complete dryness.

-

Add a derivatizing agent. Common agents for MHPG include:

-

Silylating agents (e.g., BSTFA with 1% TMCS): Reacts with hydroxyl groups to form trimethylsilyl (B98337) (TMS) ethers.

-

Acylating agents (e.g., pentafluoropropionic anhydride (B1165640) - PFPA): Reacts with hydroxyl and amine groups.

-

-

Incubate at an elevated temperature (e.g., 60-80°C) for a specified time to ensure complete reaction.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

GC Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A programmed temperature ramp to ensure good separation of the analyte from other components.

-

Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

-

Quantification:

-

Use a deuterated internal standard (e.g., MHPG-d3) added at the beginning of the sample preparation.

-

Generate a standard curve by analyzing derivatized standards.

-

Quantify MHPG based on the ratio of the peak area of the analyte to the internal standard.

-

Measurement of MHPG by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA kits provide a high-throughput and relatively simple method for MHPG quantification.

Principle: This is typically a competitive immunoassay. MHPG in the sample competes with a labeled MHPG (e.g., biotinylated or enzyme-conjugated) for binding to a limited number of anti-MHPG antibodies coated on a microplate. The amount of labeled MHPG bound is inversely proportional to the concentration of MHPG in the sample.

Methodology Outline (Competitive ELISA):

-

Sample and Standard Preparation:

-

Prepare a series of MHPG standards of known concentrations.

-

Dilute samples as necessary.

-

-

Assay Procedure:

-

Add standards and samples to the wells of the antibody-coated microplate.

-

Add a fixed amount of enzyme-conjugated MHPG to each well.

-

Incubate to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add a substrate for the enzyme, which will generate a colored product.

-

Stop the reaction after a set time.

-

-

Detection and Quantification:

-

Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength.

-

Generate a standard curve by plotting the absorbance versus the concentration of the standards.

-

Determine the MHPG concentration in the samples by interpolating their absorbance values on the standard curve.

-

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: The two primary metabolic pathways for the conversion of norepinephrine to MHPG.

Caption: A typical experimental workflow for the quantification of MHPG using HPLC-ECD.

Caption: Logical flow of enzymatic steps in norepinephrine metabolism leading to MHPG.

References

- 1. eaglebio.com [eaglebio.com]

- 2. Biochemistry, Catecholamine Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Aldose reductase: an aldehyde scavenging enzyme in the intraneuronal metabolism of norepinephrine in human sympathetic ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isotopic Edge: A Technical Guide to the Physical and Chemical Properties of Deuterated MHPG

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated 3-methoxy-4-hydroxyphenylglycol (MHPG), a critical tool in neuroscience research and drug development. By leveraging the kinetic isotope effect, deuterated MHPG serves as an invaluable internal standard for precise quantification of its endogenous counterpart, a major metabolite of norepinephrine (B1679862). This document outlines its fundamental characteristics, experimental protocols for its use, and visual representations of its metabolic context and analytical workflows.

Core Physical and Chemical Properties

The introduction of deuterium (B1214612) atoms into the MHPG molecule results in a compound with a higher molecular weight and altered physicochemical properties compared to its non-deuterated analogue. While specific quantitative data for every physical property of every possible deuterated MHPG isomer is not extensively published, the following table summarizes key known properties and general characteristics based on available information and established principles of deuterated compounds.

| Property | Value / Description | Citation(s) |

| Chemical Formula | Varies depending on the number and position of deuterium atoms (e.g., C₉H₉D₃O₄ for MHPG-d3). | |

| Molecular Weight | Higher than non-deuterated MHPG (184.18 g/mol ). For MHPG-d3, the molecular weight is approximately 187.20 g/mol . | [1] |

| Physical Appearance | Typically a solid, similar to non-deuterated MHPG. | |

| Melting Point | Expected to be slightly different from non-deuterated MHPG. Deuteration can sometimes lead to a decrease in melting point.[2] | [2] |

| Boiling Point | Not typically determined for this compound as it is a solid at room temperature and may decompose at high temperatures. | |

| Solubility | Soluble in organic solvents such as methanol (B129727) and acetonitrile (B52724). Deuteration can sometimes increase solubility.[2] The sulfate (B86663) conjugate (MHPG sulfate-d3 potassium) is also available.[3] | |

| Stability & Storage | Stable under recommended storage conditions. Stock solutions of deuterated MHPG are typically stored at -20°C or -80°C to prevent degradation. It is often recommended to protect from light and store under an inert atmosphere like nitrogen. Aldehydic precursors of MHPG are noted to be inherently unstable. | |

| Chemical Properties | Chemically similar to non-deuterated MHPG. The primary difference lies in the kinetic isotope effect, where the C-D bond is stronger than the C-H bond, leading to a slower rate of metabolism at the deuterated site. This property is fundamental to its use as a stable isotope-labeled internal standard. | |

| Purity | Commercially available deuterated MHPG standards typically have high chemical and isotopic purity (e.g., 99.52%). |

Norepinephrine Metabolism and the Role of MHPG

MHPG is a primary metabolite of norepinephrine, formed through the action of monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). The quantification of MHPG in biological fluids such as plasma, urine, and cerebrospinal fluid provides a valuable index of norepinephrine turnover in both the central and peripheral nervous systems.

Experimental Protocols

The use of deuterated MHPG as an internal standard is central to accurate and precise quantification of endogenous MHPG levels by mass spectrometry-based methods. Below are generalized experimental protocols for sample preparation and analysis.

Quantification of MHPG in Biological Samples using LC-MS/MS

This protocol outlines the essential steps for the analysis of MHPG in plasma, urine, or cerebrospinal fluid using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard.

Materials and Reagents:

-

Biological sample (e.g., plasma, urine)

-

Deuterated MHPG internal standard (e.g., MHPG-d3)

-

Acetonitrile (ice-cold) for protein precipitation

-

Formic acid

-

Deionized water

-

LC-MS/MS system

Procedure:

-

Sample Thawing and Aliquoting: Thaw biological samples on ice. Aliquot a specific volume (e.g., 100 µL) into a microcentrifuge tube.

-

Internal Standard Spiking: Add a known amount of deuterated MHPG internal standard solution to each sample, calibrator, and quality control sample.

-

Protein Precipitation: For plasma samples, add a volume of ice-cold acetonitrile (e.g., 300 µL) to precipitate proteins. Vortex the mixture.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for a specified time (e.g., 10 minutes) at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant containing MHPG and the deuterated internal standard to a new tube.

-

Evaporation (Optional): The solvent can be evaporated under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Final Centrifugation: Perform a final centrifugation step to remove any remaining particulates.

-

LC-MS/MS Analysis: Transfer the final supernatant to an autosampler vial for injection into the LC-MS/MS system. The ratio of the signal from the endogenous MHPG to the deuterated MHPG is used for quantification.

Derivatization for GC-MS Analysis of MHPG-aldehyde

For the analysis of the less stable precursor, MHPG-aldehyde, a derivatization step is often necessary to improve its volatility and thermal stability for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Materials and Reagents:

-

Sample extract containing MHPG-aldehyde

-

Deuterated MHPG-aldehyde internal standard

-

Derivatizing agent (e.g., PFBHA for oximation followed by a silylating agent like BSTFA for hydroxyl groups)

-

Organic solvent for extraction (e.g., hexane (B92381) or ethyl acetate)

-

GC-MS system

Procedure:

-

Internal Standard Spiking: Add the deuterated MHPG-aldehyde internal standard to the sample.

-

Oximation: Add the oximation reagent (e.g., PFBHA solution) and incubate to form an oxime derivative of the aldehyde group.

-

Silylation (if necessary): For TMS derivatization, add a silylating agent to convert hydroxyl groups to trimethylsilyl (B98337) ethers.

-

Extraction: Extract the derivatized analytes into an organic solvent.

-

Drying and Concentration: Dry the organic layer and concentrate it under a stream of nitrogen.

-

GC-MS Analysis: Inject the concentrated sample into the GC-MS system for separation and detection.

Conclusion

Deuterated MHPG is an indispensable tool for the accurate measurement of this key norepinephrine metabolite. Its unique physical and chemical properties, particularly the kinetic isotope effect, provide the foundation for its use as a robust internal standard in mass spectrometric analyses. The experimental protocols outlined in this guide, coupled with a fundamental understanding of norepinephrine metabolism, empower researchers, scientists, and drug development professionals to conduct high-quality studies investigating the role of the noradrenergic system in health and disease.

References

Methodological & Application

Application Note and Protocol: Quantification of MHPG-d3 in Human Plasma by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-4-hydroxyphenylglycol (MHPG) is the primary metabolite of norepinephrine (B1679862) in the brain and its levels in plasma are considered a peripheral biomarker reflecting central noradrenergic activity.[1][2][3][4] Alterations in MHPG levels have been associated with various neurological and psychiatric conditions, including bipolar disorder, making its accurate quantification in biological matrices like human plasma crucial for clinical research and drug development.[1] Stable isotope-labeled internal standards, such as MHPG-d3, are essential for achieving high accuracy and precision in quantitative mass spectrometry-based assays by correcting for matrix effects and variations during sample preparation and analysis.

This application note provides a detailed protocol for the quantification of MHPG-d3 in human plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Metabolic Pathway of Norepinephrine to MHPG

Norepinephrine is metabolized in the brain to MHPG through a series of enzymatic reactions. This pathway is crucial for understanding the role of MHPG as a biomarker for noradrenergic activity.

Figure 1: Simplified metabolic pathway of norepinephrine to MHPG and VMA.

Experimental Protocol

This protocol outlines the necessary steps for the extraction and quantification of MHPG-d3 from human plasma samples.

Materials and Reagents

-

MHPG-d3 certified reference standard

-

MHPG certified reference standard

-

LC-MS/MS grade acetonitrile (B52724), methanol, and water

-

Formic acid (≥98%)

-

Human plasma (sourced ethically and stored at -80°C)

-

Microcentrifuge tubes (1.5 mL)

-

Autosampler vials

Sample Preparation

A protein precipitation method is employed for the extraction of MHPG-d3 from human plasma.

-

Thawing: Thaw plasma samples on ice to prevent degradation of analytes.

-

Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., MHPG in methanol) to each plasma sample.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

-

Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

-

Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are recommended starting parameters for the LC-MS/MS analysis. Optimization may be required based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Recommended Condition |

| LC System | UHPLC System |

| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 0-1 min: 5% B; 1-8 min: Linear gradient to 95% B; 8-10 min: Hold at 95% B; 10.1-15 min: Re-equilibration at 5% B |

Table 2: Mass Spectrometry Parameters

| Parameter | Recommended Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 4000 V |

| Gas Temperature | 300°C |

| Gas Flow | 10 L/min |

| Nebulizer Gas | 15 psi |

Table 3: MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| MHPG-d3 | 188.1 | 124.1 | 15 |

| MHPG (IS) | 185.1 | 121.1 | 15 |

Note: The exact m/z values and collision energies should be optimized experimentally.

Experimental Workflow

The overall experimental process from sample receipt to data analysis is depicted in the following workflow diagram.

Figure 2: Detailed workflow for the quantification of MHPG-d3 in human plasma.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the method. These values are representative and should be established during method validation.

Table 4: Calibration Curve and Linearity

| Parameter | Result |

| Calibration Range | 0.5 - 500 ng/mL |

| Regression Model | Linear (1/x weighting) |

| Correlation (r²) | > 0.99 |

Table 5: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 0.5 | < 15% | < 15% | 85 - 115% |

| Low | 1.5 | < 10% | < 10% | 90 - 110% |

| Medium | 75 | < 10% | < 10% | 90 - 110% |

| High | 400 | < 10% | < 10% | 90 - 110% |

Table 6: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low | 1.5 | > 80% | 90 - 110% |

| High | 400 | > 80% | 90 - 110% |

Conclusion

This application note provides a comprehensive and detailed LC-MS/MS method for the sensitive and accurate quantification of MHPG-d3 in human plasma. The protocol includes a straightforward sample preparation procedure and optimized instrumental parameters. This method is suitable for use in clinical research and drug development settings where reliable measurement of MHPG is required. The provided workflow and performance characteristics offer a solid foundation for researchers to implement and validate this assay in their own laboratories.

References

- 1. The Noradrenaline Metabolite MHPG Is a Candidate Biomarker from the Manic to the Remission State in Bipolar Disorder I: A Clinical Naturalistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Noradrenaline Metabolite MHPG Is a Candidate Biomarker from the Manic to the Remission State in Bipolar Disorder I: A Clinical Naturalistic Study | PLOS One [journals.plos.org]

- 3. The noradrenaline metabolite MHPG is a candidate biomarker between the depressive, remission, and manic states in bipolar disorder I: two long-term naturalistic case reports - PMC [pmc.ncbi.nlm.nih.gov]